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Compound of Interest

Compound Name:
Tianeptine Metabolite MC5

Sodium Salt

Cat. No.: B563113 Get Quote

An In-depth Technical Guide to the Metabolism of Tianeptine to its MC5 Sodium Salt Metabolite

For Researchers, Scientists, and Drug Development
Professionals
This technical guide provides a comprehensive overview of the metabolic transformation of the

atypical antidepressant tianeptine into its primary active metabolite, MC5 (pentanoic acid

derivative). The document details the metabolic pathways, presents quantitative

pharmacokinetic data, outlines relevant experimental protocols, and visualizes key processes

to facilitate a deeper understanding for research and drug development applications.

Introduction to Tianeptine Metabolism
Tianeptine, an atypical tricyclic antidepressant, is primarily used for major depressive disorder.

[1] Unlike typical tricyclic antidepressants, its metabolism does not primarily involve the

cytochrome P450 (CYP) enzyme system.[1][2] Instead, the principal metabolic route is the β-

oxidation of its heptanoic acid side chain.[3][4][5] This process leads to the formation of several

metabolites, most notably the pharmacologically active MC5, which possesses a pentanoic

acid side chain.[2][4] The MC5 metabolite is significant due to its own antidepressant-like

activity and a considerably longer elimination half-life than the parent compound, contributing

substantially to the overall therapeutic effects of tianeptine.[2][6]
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Metabolic Pathways
Tianeptine undergoes extensive metabolism in the body. Less than 3% of the administered

dose is found unchanged in urine 24 hours after administration.[4][7] The biotransformation

occurs via two main routes.

Major Pathway: β-Oxidation
The primary metabolic pathway for tianeptine is the β-oxidation of its C7 heptanoic acid side

chain.[4][8] This process is similar to the mitochondrial oxidation of medium and short-chain

fatty acids.[3]

Formation of MC5: The initial β-oxidation shortens the heptanoic acid tail, resulting in the

formation of the C5 pentanoic acid analogue, known as metabolite MC5.[4][8]

Formation of MC3: The MC5 metabolite can undergo further β-oxidation, leading to the

creation of a C3 propionic acid derivative, metabolite MC3.[4][8]

While β-oxidation is the main route, it's noteworthy that some studies indicate that tianeptine

can be activated by CYP P450 enzymes, particularly glucocorticoid-inducible isoenzymes, into

reactive metabolites that can covalently bind to proteins.[9][10][11]

Minor Metabolic Pathways
Secondary, less significant metabolic routes for tianeptine have also been identified.[4][8]

These include:

N-demethylation of the methylsulfonamide.[4][12]

Oxidation of the amine tail to an imine, followed by hydrolysis to a ketone.[4][8]

Reduction of the resulting ketone to an alcohol.[4][8]
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Caption: Major metabolic pathway of tianeptine via β-oxidation.

Quantitative Data: Pharmacokinetics
The pharmacokinetic profiles of tianeptine and its MC5 metabolite have been characterized in

both humans and rats. The MC5 metabolite consistently demonstrates a longer elimination

half-life than the parent drug.

Table 1: Pharmacokinetic Parameters of Tianeptine and Metabolite MC5 in Humans (Single

Oral 12.5 mg Dose)

Parameter Tianeptine Metabolite MC5

Cmax (Peak Plasma Level) 334 ± 79 ng/mL 63 ± 14 ng/mL

Tmax (Time to Peak) 0.94 ± 0.47 h 2.23 ± 0.42 h

t½ (Elimination Half-life) 2.5 ± 1.1 h 7.2 ± 5.7 h

Data sourced from[4][8][13].
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Table 2: Pharmacokinetic Parameters of Tianeptine and Metabolite MC5 in Rats (Single

Intravenous 1 mg/kg Dose)

Parameter Tianeptine Metabolite MC5

t½ (Elimination Half-life) 1.16 h 7.53 h

Volume of Distribution (Vd) 2.03 L/kg -

Systemic Clearance 1.84 L/h/kg -

Data sourced from[2][14].

Experimental Protocols
The characterization of tianeptine metabolism relies on specific in vivo and in vitro studies,

coupled with sensitive analytical methods.

In Vivo Pharmacokinetic Study in Rats
This protocol is based on methodologies used to investigate the pharmacokinetics of tianeptine

and MC5 in rats.[2]

Animal Model: Male Wistar rats.

Drug Administration: Tianeptine sodium salt dissolved in 0.9% sterile isotonic saline is

administered either intravenously (i.v.) at a dose of 1 mg/kg or intraperitoneally (i.p.) at 10

mg/kg.[2]

Blood Sampling: Blood samples (approx. 300 μL) are collected into heparinized tubes at

specified time points (e.g., 5, 15, 30, 60, 120, 240, and 480 minutes) after dosing.[2]

Sample Preparation: Plasma is separated by centrifugation (e.g., 3000 rpm for 10 min) and

stored at -30°C until analysis.[2] For analysis, plasma samples (100 μL) undergo protein

precipitation with an organic solvent (e.g., acetonitrile) containing an internal standard (e.g.,

pentoxifylline).[2]
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Data Analysis: Plasma concentration-time profiles are generated, and pharmacokinetic

parameters are calculated using non-compartmental analysis.[2]
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Caption: Workflow for an in vivo pharmacokinetic study of tianeptine.

Analytical Method: LC-MS/MS Quantification
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential

for the simultaneous quantification of tianeptine and MC5 in biological matrices.[2][15]

Chromatography System: An Agilent 1100 system or equivalent.[2]

Analytical Column: Aquasil C18, 5 μm, 3 × 100 mm.[2]

Mobile Phase:

Solvent A: Acetonitrile with 0.1% formic acid.[2]

Solvent B: Water with 4 mM ammonium formate.[2]

Composition: 9:1 (A:B, v/v).[2]

Mass Spectrometer: API 2000 triple quadrupole mass spectrometer with electrospray

ionization (ESI) in positive ion mode.[15]

Detection Mode: Selected Reaction Monitoring (SRM).[15]

Monitored Transitions (m/z):

Tianeptine: 437 → 292 and 437 → 228.[15]
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Metabolite MC5: 409 → 292 and 409 → 228.[15]

Internal Standard (Pentoxifylline): 279 → 181.[15]

Pharmacological Activity and Signaling
Both tianeptine and its MC5 metabolite are agonists of the μ-opioid receptor (MOR).[4][6] This

activity is believed to be a key component of tianeptine's antidepressant and anxiolytic effects.

[4] The MC5 metabolite retains similar potency and efficacy at the MOR compared to the

parent drug.[16] Activation of the MOR by these compounds initiates intracellular signaling

cascades that modulate neuronal function and plasticity, which are central to the therapeutic

response.
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Caption: Tianeptine and MC5 signaling via the μ-opioid receptor.

Conclusion
The metabolism of tianeptine is characterized by extensive β-oxidation of its heptanoic acid

side chain, leading to the formation of the active metabolite MC5. This metabolite is not merely

a byproduct but a significant contributor to the drug's overall pharmacological profile, largely

due to its comparable activity at the μ-opioid receptor and its substantially longer elimination

half-life. A thorough understanding of this metabolic pathway and the distinct pharmacokinetic

profiles of both the parent drug and its active metabolite is critical for professionals in drug

development, enabling more accurate dosing strategies, prediction of drug-drug interactions,

and the design of future therapeutic agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Tianeptine Metabolite MC5 Sodium Salt metabolism
from tianeptine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b563113#tianeptine-metabolite-mc5-sodium-salt-
metabolism-from-tianeptine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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